(3S)-3-(Difluoromethoxy)piperidine
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Overview
Description
(3S)-3-(Difluoromethoxy)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a difluoromethoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by a difluoromethoxy group using a difluoromethylating agent under basic conditions .
Industrial Production Methods
Industrial production of (3S)-3-(Difluoromethoxy)piperidine may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, optimizing the production efficiency .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(Difluoromethoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Difluoromethylating agents like difluoromethyl phenyl sulfone under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluoromethoxy-substituted piperidone, while reduction may produce a difluoromethoxy-substituted piperidine alcohol .
Scientific Research Applications
(3S)-3-(Difluoromethoxy)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3S)-3-(Difluoromethoxy)piperidine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(Trifluoromethyl)piperidine
- (S)-3-(Trifluoromethoxy)piperidine
- (S)-4-(Difluoromethoxy)piperidine
Uniqueness
(3S)-3-(Difluoromethoxy)piperidine is unique due to the specific positioning of the difluoromethoxy group on the piperidine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block in synthetic chemistry and a promising candidate for further research in medicinal chemistry and materials science.
Properties
IUPAC Name |
(3S)-3-(difluoromethoxy)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-5-2-1-3-9-4-5/h5-6,9H,1-4H2/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLBTFBEDGNWFK-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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